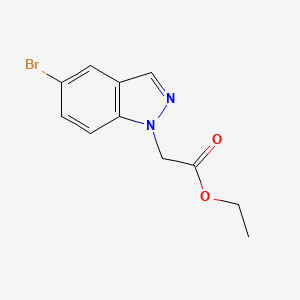
Ethyl 5-bromo-1H-indazole-1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-1H-indazole-1-acetate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and an ethyl ester group in this compound makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1H-indazole-1-acetate typically involves the bromination of 1H-indazole followed by esterification. One common method includes the reaction of 1H-indazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. The resulting 5-bromo-1H-indazole is then reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-1H-indazole-1-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 5-substituted indazole derivatives.
Reduction: Formation of 1H-indazole-1-ethanol derivatives.
Oxidation: Formation of indazole-3-carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-1H-indazole-1-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity towards its target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-1H-indazole-1-acetate can be compared with other indazole derivatives such as:
5-Bromo-1H-indazole: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 1H-indazole-1-acetate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
1H-Indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The presence of both the bromine atom and the ethyl ester group in this compound makes it unique and valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
ethyl 2-(5-bromoindazol-1-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
OUKXNXRYMYIIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



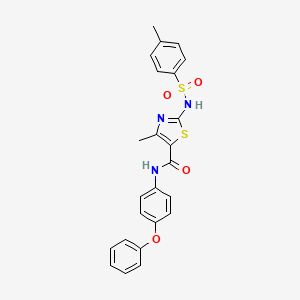

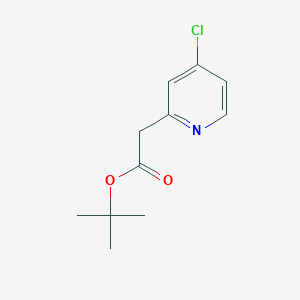
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
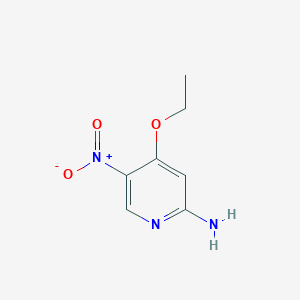
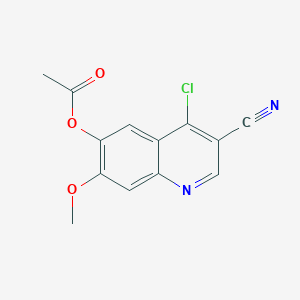
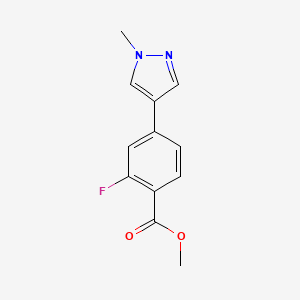
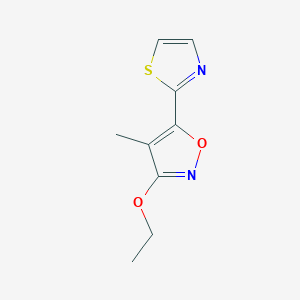
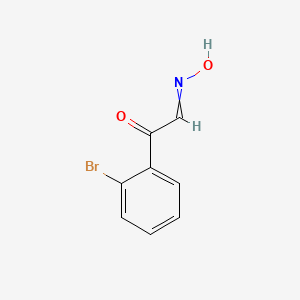
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
